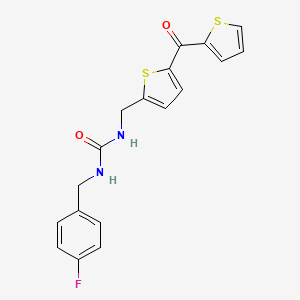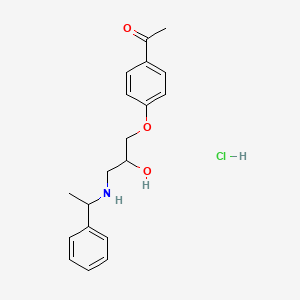![molecular formula C11H9F3N4O4S B2671124 N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine CAS No. 318517-46-3](/img/structure/B2671124.png)
N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C11H9F3N4O4S. It has a molecular weight of 350.28 . The compound is used in various chemical reactions due to its unique physicochemical properties .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N4O4S/c1-15-10-9 (18 (19)20)6-17 (16-10)23 (21,22)8-4-2-3-7 (5-8)11 (12,13)14/h2-6H,1H3, (H,15,16) . This code provides a detailed representation of the compound’s molecular structure.Applications De Recherche Scientifique
Reactivity and Synthesis Studies
Synthesis and Reactivity of Trinitropyrazole Derivatives : A study by Dalinger et al. (2013) explored the synthesis and reactivity of trinitropyrazole derivatives, including N-methyl-3,4,5-trinitropyrazole. They found that these compounds react with various nucleophiles, showing potential for chemical synthesis applications (Dalinger et al., 2013).
Novel Compounds with Pesticidal Activity : Borys et al. (2012) synthesized tribromomethyl phenyl sulfone derivatives, potentially including structures similar to the compound , showing potential applications in the development of novel pesticides (Borys et al., 2012).
Bioactive Compound Studies
Antitumor, Antifungal, and Antibacterial Pharmacophore Sites : Research by Titi et al. (2020) on pyrazole derivatives, including a focus on the biochemical properties, identified antitumor, antifungal, and antibacterial pharmacophore sites, indicating potential medical applications (Titi et al., 2020).
Microbially Mediated Abiotic Transformation Products : Nödler et al. (2012) investigated the transformation products of sulfamethoxazole, a sulfonamide drug, under denitrifying conditions. The study provided insights into the behavior of similar aromatic amine compounds in environmental contexts (Nödler et al., 2012).
Material Science and Polymer Research
Fluorinated Polyamides : Shockravi et al. (2009) synthesized novel fluorinated polyamides based on aromatic bis(ether amine) compounds, indicating potential applications in materials science, especially in creating polymers with unique properties (Shockravi et al., 2009).
Polymer-Supported Quenching Reagents : A study by C. and Hodges (1997) involved the use of polymer-supported derivatives of tris(2-aminoethyl)amine and methyl isocyanate, which could be relevant to the study of compounds like N-methyl-4-nitro-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-3-amine in the context of parallel purification in combinatorial chemistry (C. and Hodges, 1997).
Corrosion Inhibition and Electrochemistry
Inhibitive Properties for Acidic Iron Corrosion : Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles as corrosion inhibitors for iron, which may include compounds structurally similar to the compound , showing its potential application in corrosion inhibition (Babić-Samardžija et al., 2005).
Electrochemical Oxidation of Primary Amine in Ionic Liquid Media : Ghilane et al. (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, which could be relevant for understanding the electrochemical properties of similar compounds (Ghilane et al., 2010).
Safety and Hazards
Orientations Futures
The compound and its derivatives have found applications in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Propriétés
IUPAC Name |
N-methyl-4-nitro-1-[3-(trifluoromethyl)phenyl]sulfonylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O4S/c1-15-10-9(18(19)20)6-17(16-10)23(21,22)8-4-2-3-7(5-8)11(12,13)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUVFXSKCARCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NN(C=C1[N+](=O)[O-])S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

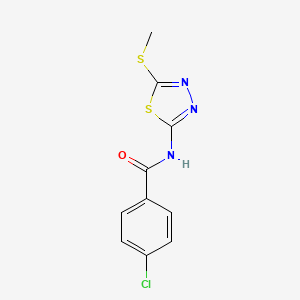
![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)
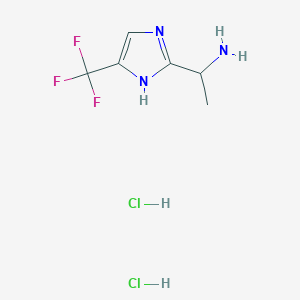
![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)
![5-(4-ethylanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2671048.png)
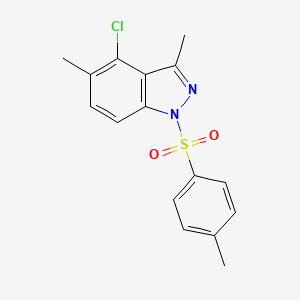
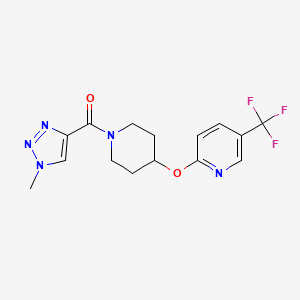
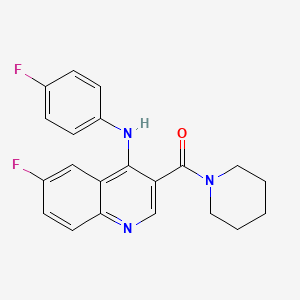
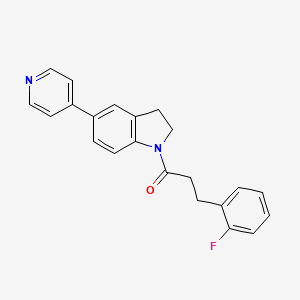
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2671059.png)
![2-Methyl-5-(pyrrolidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2671062.png)
